molecular formula C11H10BrNO3 B2724624 1-(3-bromobenzoyl)azetidine-3-carboxylic Acid CAS No. 866150-20-1

1-(3-bromobenzoyl)azetidine-3-carboxylic Acid

Cat. No.: B2724624
CAS No.: 866150-20-1
M. Wt: 284.109
InChI Key: LAUHPGHAUWQKHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-bromobenzoyl)azetidine-3-carboxylic Acid is an organic compound with the molecular formula C10H8BrNO3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a bromobenzoyl group attached to the azetidine ring

Scientific Research Applications

1-(3-bromobenzoyl)azetidine-3-carboxylic Acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or unique electronic characteristics.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromobenzoyl)azetidine-3-carboxylic Acid typically involves the acylation of azetidine-3-carboxylic acid with 3-bromobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Azetidine-3-carboxylic acid+3-Bromobenzoyl chloride1-(3-Bromobenzoyl)-3-azetanecarboxylic acid+HCl\text{Azetidine-3-carboxylic acid} + \text{3-Bromobenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} Azetidine-3-carboxylic acid+3-Bromobenzoyl chloride→1-(3-Bromobenzoyl)-3-azetanecarboxylic acid+HCl

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-bromobenzoyl)azetidine-3-carboxylic Acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The azetidine ring can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).

    Oxidation: Oxidizing agents (e.g., H2O2), solvents (e.g., water, acetonitrile).

Major Products:

    Substitution: Derivatives with different substituents replacing the bromine atom.

    Reduction: Alcohol derivatives.

    Oxidation: N-oxides of the azetidine ring.

Mechanism of Action

The mechanism of action of 1-(3-bromobenzoyl)azetidine-3-carboxylic Acid depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The bromobenzoyl group can interact with hydrophobic pockets in the target protein, while the azetidine ring may form hydrogen bonds or other interactions. The exact molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

  • 1-(3-Bromobenzoyl)-4-piperidinecarboxylic acid
  • 1-(3-Bromobenzoyl)-2-pyrrolidinecarboxylic acid
  • 1-(3-Bromobenzoyl)-3-pyrrolidinecarboxylic acid

Comparison: 1-(3-bromobenzoyl)azetidine-3-carboxylic Acid is unique due to the presence of the azetidine ring, which imparts distinct steric and electronic properties compared to other similar compounds with different ring systems. The azetidine ring’s smaller size and higher ring strain can influence the compound’s reactivity and binding interactions, making it a valuable scaffold in drug design and materials science.

Properties

IUPAC Name

1-(3-bromobenzoyl)azetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c12-9-3-1-2-7(4-9)10(14)13-5-8(6-13)11(15)16/h1-4,8H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUHPGHAUWQKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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